molecular formula C₂₂H₃₃N₃O₁₁ B1147587 Xamoterol β-D-Glucuronide CAS No. 93491-13-5

Xamoterol β-D-Glucuronide

Cat. No.: B1147587
CAS No.: 93491-13-5
M. Wt: 515.51
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Description

Xamoterol β-D-Glucuronide (CAS 93491-13-5) is a glucuronide conjugate of xamoterol, a β₁-adrenoceptor partial agonist. It is primarily utilized in pharmacological and biochemical research, particularly in studies related to drug metabolism, tumor suppression, and apoptosis . Glucuronidation, a Phase II metabolic process, enhances the water solubility of xenobiotics for renal excretion.

Properties

CAS No.

93491-13-5

Molecular Formula

C₂₂H₃₃N₃O₁₁

Molecular Weight

515.51

Synonyms

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid;  4-[2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]phenyl-β-D-glucopyranosiduronic

Origin of Product

United States

Preparation Methods

The synthesis of Xamoterol β-D-Glucuronide involves the glucuronidation of Xamoterol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. Industrial production methods for this compound are not widely documented, but laboratory synthesis involves standard organic synthesis techniques .

Chemical Reactions Analysis

Xamoterol β-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Glucuronide conjugates of bioactive molecules are critical for drug metabolism and bioactivity modulation. Below is a detailed comparison of Xamoterol β-D-Glucuronide with structurally or functionally related compounds, supported by research findings.

Resveratrol 3-O-β-D-Glucuronide

  • Structure: Glucuronide conjugate of resveratrol (a stilbenoid) at the 3-O position.
  • Synthesis : Scalable preparation via selective deacetylation of resveratrol triacetate using ammonium acetate, yielding >95% purity .
  • Bioactivity : A key metabolite of resveratrol, implicated in anti-inflammatory and cardioprotective effects. Demonstrates reduced cytotoxicity compared to the parent compound, enhancing bioavailability .
  • Applications : Used in studying resveratrol’s metabolic fate and its systemic effects .

Diosmetin-3-O-β-D-Glucuronide

  • Structure : Glucuronide conjugate of diosmetin (a flavone) at the 3-O position.
  • Bioactivity: Major metabolite of diosmin (used for chronic venous disease). Exhibits anti-inflammatory effects (e.g., IL-8 suppression: −49.6% at 2700 pg/mL) and antioxidant activity (48.6% reduction in hydrogen peroxide post-UVB exposure) .
  • Pharmacokinetics : Peak plasma concentration aligns with therapeutic doses of diosmin (600 mg/day), supporting its role in vascular protection .

Quercetin-3-O-β-D-Glucuronide

  • Structure: Glucuronide conjugate of quercetin (a flavonol) at the 3-O position.
  • Pharmacokinetics : In rats, oral administration shows rapid absorption (Tmax = 1.5 hr) and double plasma concentration peaks, suggesting enterohepatic recirculation .
  • Bioactivity : Associated with analgesic and anti-inflammatory effects in plant extracts (e.g., Scutellaria barbata), with structural modifications (e.g., methyl esters) altering solubility and activity .

Chloramphenicol 3-O-β-D-Glucuronide

  • Structure : Glucuronide conjugate of chloramphenicol (an antibiotic) at the 3-O position.
  • Safety data sheets highlight its stability under standard lab conditions .

Apigenin-7-O-β-D-Glucuronide

  • Structure : Glucuronide conjugate of apigenin (a flavone) at the 7-O position.
  • Natural Sources : Isolated from Scutellaria barbata, with applications in traditional medicine for antioxidant and anti-inflammatory properties .
  • Bioactivity: Structural analogs (e.g., methyl esters) show enhanced membrane permeability compared to non-conjugated apigenin .

Comparative Data Table

Compound Parent Molecule Conjugation Site Key Bioactivities Synthesis Method Pharmacokinetic Features References
This compound Xamoterol Not specified Tumor suppression, apoptosis modulation Not detailed in evidence Limited data
Resveratrol 3-O-β-D-Gluc. Resveratrol 3-O Anti-inflammatory, cardioprotective Scalable deacetylation of triacetate High bioavailability
Diosmetin-3-O-β-D-Gluc. Diosmetin 3-O IL-8 suppression, antioxidant Biotransformation of diosmin Peak plasma conc. at 2700 pg/mL
Quercetin-3-O-β-D-Gluc. Quercetin 3-O Analgesic, anti-inflammatory Plant extraction, enzymatic hydrolysis Enterohepatic recirculation in rats
Chloramphenicol 3-O-β-D-Gluc. Chloramphenicol 3-O Antibiotic metabolite Chemical synthesis Stable under lab conditions
Apigenin-7-O-β-D-Gluc. Apigenin 7-O Antioxidant, anti-inflammatory Chromatographic isolation from plants Enhanced permeability as methyl ester

Key Research Findings and Distinctions

  • Metabolic Stability : Quercetin-3-O-β-D-Glucuronide exhibits enterohepatic recirculation, prolonging its systemic exposure compared to this compound, which lacks detailed pharmacokinetic data .
  • Therapeutic Relevance : Diosmetin-3-O-β-D-Glucuronide’s efficacy at physiological concentrations (2700 pg/mL) contrasts with this compound’s niche use in apoptosis studies .
  • Structural Impact : Conjugation at different hydroxyl positions (e.g., 3-O vs. 7-O in apigenin glucuronides) significantly alters solubility and bioactivity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Xamoterol β-D-Glucuronide in vitro?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, followed by purification via reversed-phase HPLC. Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm the β-D-glucuronide bond and substitution position. For example, 1H^1H NMR can identify the glucuronide moiety’s anomeric proton signal at δ 4.5–5.5 ppm, while 13C^{13}C NMR verifies the glycosidic linkage (C1 of glucuronic acid to the aglycone) . Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is used for molecular weight confirmation and purity assessment .

Q. How can researchers quantify this compound in biological matrices like plasma or urine?

  • Methodological Answer : Quantification often uses LC-MS/MS with isotopic internal standards (e.g., deuterated analogs). Chromatographic separation is achieved with C18 columns and mobile phases of acetonitrile/water with 0.1% formic acid. Calibration curves are validated for linearity (R2^2 > 0.99) and sensitivity (LOQ ≤ 1 ng/mL). Enzymatic hydrolysis with β-glucuronidase (e.g., from Helix pomatia) may precede analysis to distinguish free xamoterol from its glucuronide .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic or alkaline conditions. Store lyophilized forms at -20°C in airtight containers with desiccants. In solution, avoid pH extremes (optimal pH 6.8–7.2) and use antioxidants (e.g., ascorbic acid) to prevent oxidation. Long-term stability studies should monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β-glucuronidase activity toward this compound?

  • Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., bacterial vs. mammalian β-glucuronidase) or assay conditions. Optimize hydrolysis by testing pH (4.5–6.5), temperature (37–50°C), and incubation time (1–24 hours). Validate using a positive control (e.g., phenolphthalein-β-D-glucuronide) and quantify hydrolysis efficiency via LC-MS/MS. Compare kinetic parameters (Km, Vmax) across studies to identify outliers .

Q. What experimental designs are optimal for studying the pharmacokinetic interplay between Xamoterol and its glucuronide metabolite?

  • Methodological Answer : Use a crossover design in animal models or hepatocyte cultures to assess:

  • Absorption/Distribution : Plasma and tissue sampling at timed intervals post-administration.
  • Metabolism : Hepatocyte incubation with UGT inhibitors (e.g., fluconazole) to block glucuronidation.
  • Excretion : Bile-duct cannulation or urine collection to measure renal clearance.
    Data modeling (e.g., non-compartmental analysis) calculates AUC, Cmax, and half-life .

Q. How does the glucuronidation of Xamoterol alter its pharmacological activity at β-1 adrenergic receptors (ADRB1)?

  • Methodological Answer : Conduct functional assays using ADRB1-transfected HEK293 cells. Compare cAMP production (via ELISA) after treatment with xamoterol vs. its glucuronide. Computational docking (e.g., AutoDock Vina) models the glucuronide’s steric hindrance on receptor binding. Key residues (e.g., Ser211, Asn310) are mutated to validate interactions .

Q. What strategies mitigate matrix effects when analyzing this compound in complex biological samples?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) to remove phospholipids.
  • Chromatography : Use gradient elution to separate analytes from co-eluting interferences.
  • Internal Standards : Deuterated analogs correct for ion suppression/enhancement in MS.
  • Matrix-Matched Calibration : Prepare standards in analyte-free biological fluid to account for endogenous components .

Methodological Challenges and Solutions

Q. How can researchers validate the specificity of antibodies targeting this compound in immunoassays?

  • Methodological Answer : Test cross-reactivity with structurally similar glucuronides (e.g., estradiol-17-glucuronide) using competitive ELISA. Confirm specificity via LC-MS/MS correlation in spiked samples. Epitope mapping (e.g., phage display) identifies antibody binding regions .

Q. What in vitro models best predict in vivo glucuronidation kinetics of Xamoterol?

  • Methodological Answer : Use human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to determine enzyme kinetics (Km, Vmax). Intrinsic clearance (CLint_{int}) is calculated as Vmax/Km and scaled to hepatic clearance using the well-stirred model. Compare with hepatocyte data to account for cellular uptake/efflux .

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